Geranylacetone

Catalog No.
S1973057
CAS No.
689-67-8
M.F
C13H22O
M. Wt
194.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranylacetone

CAS Number

689-67-8

Product Name

Geranylacetone

IUPAC Name

(5E)-6,10-dimethylundeca-5,9-dien-2-one

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+

InChI Key

HNZUNIKWNYHEJJ-FMIVXFBMSA-N

SMILES

Array

solubility

slightly soluble in water; soluble in oil
sparingly soluble (in ethanol)

Canonical SMILES

CC(=CCCC(=CCCC(=O)C)C)C

The exact mass of the compound Geranylacetone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilsparingly soluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Geranylacetone (6,10-Dimethyl-5,9-undecadien-2-one) is an acyclic terpenoid ketone valued primarily as a critical intermediate in the large-scale industrial synthesis of essential compounds such as Vitamin E, Vitamin K1, and other terpenoids like squalene. Its specific (E)-isomer geometry at the C5-C6 double bond is a key structural feature that dictates its utility and reactivity in carbon chain extension reactions. Beyond its role as a synthetic precursor, Geranylacetone is also utilized as a fragrance component in floral compositions and serves as a biologically active semiochemical in various plant-insect interactions.

Substituting Geranylacetone with its (Z)-isomer, nerylacetone, or with related acyclic ketones like pseudoionone can lead to significant failures in process efficiency and final product specificity. The (E)-geometry of Geranylacetone is often essential for achieving the correct stereochemistry and high yields in downstream applications, particularly in multi-step syntheses like that of isophytol (a Vitamin E precursor). In biological applications, such as insect lures, the specific recognition by receptor proteins means that even minor amounts of the incorrect isomer can drastically reduce or eliminate the desired activity. Using more reactive or unstable precursors like citral introduces different reaction pathways and potential for unwanted side products, making Geranylacetone the more reliable and direct choice for specific C13 ketone reactions.

Critical Precursor for Vitamin E Synthesis via Isophytol

Geranylacetone is a key intermediate in the established industrial synthesis of isophytol, the C20 side-chain required for manufacturing synthetic Vitamin E. The total synthesis route proceeds through key intermediates including linalool to Geranylacetone, and then to farnesylacetone, before ultimately yielding isophytol. This pathway is a cornerstone of large-scale Vitamin E production by major manufacturers. Alternative routes, such as those starting from pseudoionone, also exist but involve a different sequence of chemical transformations to arrive at the same critical isophytol intermediate. The selection of Geranylacetone provides a direct and well-documented entry point into this vital synthesis chain.

Evidence DimensionRole in established industrial synthesis pathway
Target Compound DataEstablished key intermediate in the total synthesis of Isophytol, the precursor to the Vitamin E side-chain.
Comparator Or BaselinePseudoionone (another C13 ketone used in an alternative 7-step synthesis route to Isophytol).
Quantified DifferenceNot a direct yield comparison, but a difference in established synthesis logistics. Geranylacetone is part of a primary, widely-used industrial route.
ConditionsLarge-scale industrial synthesis of Vitamin E.

For manufacturers of Vitamin E or related isoprenoids, procuring Geranylacetone aligns with established, high-volume production pathways, ensuring process compatibility and supply chain stability.

Stereodivergent Cyclization: (E)-Isomer Selectively Forms Bicyclic Ether, Unlike (Z)-Isomer

In enzymatic cyclizations using an engineered squalene-hopene cyclase (AciSHC), the geometric isomers of Geranylacetone yield completely different products. The (E)-isomer (Geranylacetone) is converted into an (S,S)-bicyclic ether with >95% enantiomeric excess (ee). In stark contrast, the (Z)-isomer (Nerylacetone) is converted into (R)-γ-dihydroionone with >99% ee. This demonstrates that the isomers are not interchangeable and are processed with high fidelity by the enzyme's active site, leading to stereochemically distinct outcomes.

Evidence DimensionEnzymatic reaction product
Target Compound DataForms (S,S)-bicyclic ether (>95% ee)
Comparator Or BaselineNerylacetone ((Z)-isomer) forms (R)-γ-dihydroionone (>99% ee)
Quantified Difference100% product divergence based on starting isomer geometry.
ConditionsWhole-cell biotransformation using engineered AciSHC enzyme.

This provides definitive evidence of non-interchangeability for buyers in biocatalysis and chiral synthesis, where isomeric purity is essential to obtain the desired product and avoid complex purification challenges.

Superior Precursor for Squalene Synthesis via Wittig-Horner Reaction

A patented method for synthesizing squalene utilizes a Wittig-Horner reaction with Geranylacetone as a key raw material. The process is noted for its high overall yield and high trans-selectivity of the newly formed double bond. Crucially, this synthesis route avoids raw materials that are prone to polymerization, which greatly enhances industrial safety compared to other methods. While a direct quantitative yield comparison to another ketone is not provided, the patent highlights Geranylacetone's compatibility with a safer, high-yield industrial process, a key procurement consideration.

Evidence DimensionProcess suitability and safety
Target Compound DataEnables a high-yield, high-selectivity squalene synthesis route that avoids polymerization-prone materials.
Comparator Or BaselineConventional synthetic routes requiring operations at extremely low temperatures or with explosion risks.
Quantified DifferenceQualitatively described as having 'high overall yield' and 'greatly enhanced safety'.
ConditionsIndustrial synthesis of squalene via Wittig-Horner reaction.

For buyers producing squalene or related polyisoprenoids, selecting Geranylacetone enables the use of a synthesis route with significant process safety and efficiency advantages over alternative methods.

Distinct Floral-Green Odor Profile for Fragrance Formulation

Geranylacetone possesses a characteristic fresh, green, floral odor, often described as rosy or magnolia-like. This profile is distinct from its structural analog pseudoionone, which is described as having a balsamic and floral odor. In perfumery, Geranylacetone is specifically used in rose compositions and to add a refreshing, natural character to floral and fruity blends. In contrast, the use of pseudoionone as a fragrance ingredient is restricted by IFRA to a maximum level of 2% as an impurity in ionones, making Geranylacetone the appropriate choice for direct formulation.

Evidence DimensionOdor profile and use level
Target Compound DataFresh, green, rosy/magnolia-like odor; used directly in fragrance concentrates.
Comparator Or BaselinePseudoionone: Balsamic, floral odor; use is restricted by IFRA.
Quantified DifferenceQualitative difference in scent profile and significant quantitative difference in permissible use levels in final fragrance products.
ConditionsPerfumery and fragrance formulation.

This directly impacts procurement for fragrance applications; buyers requiring a specific green-rose note and broad formulation freedom should select Geranylacetone over the restricted and differently-scented pseudoionone.

Industrial Feedstock for Vitamin E and K1 Synthesis

As a well-established intermediate in the synthesis of isophytol, Geranylacetone is the material of choice for chemical manufacturers engaged in the multi-ton production of Vitamin E and Vitamin K1, where consistency, purity, and compatibility with existing process infrastructure are paramount.

Stereospecific Synthesis in Biocatalysis

For research and process development focused on enzymatic transformations, the distinct reactivity of the (E)-isomer makes Geranylacetone essential. It enables the targeted synthesis of specific chiral products, such as bicyclic ethers, that cannot be obtained from its (Z)-isomer, nerylacetone, under identical biocatalytic conditions.

High-Fidelity Semiochemical Formulations

In the development of species-specific insect attractants or deterrents, the defined geometry of Geranylacetone is critical. Its use ensures that the active signal molecule is present without contamination from isomers that could inhibit or alter the biological response, leading to more effective and reliable pest management or monitoring tools.

Formulation of Green, Floral, and Rosy Fragrances

Geranylacetone is specified for fragrance formulations requiring a distinct fresh, green, and rosy-magnolia character. Unlike substitutes such as pseudoionone, it is not restricted by IFRA standards for direct use, allowing formulators greater flexibility in creating perfumes, cosmetics, and household products.

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

194.167065321 Da

Monoisotopic Mass

194.167065321 Da

Heavy Atom Count

14

Density

0.861-0.873

UNII

9B7RY79U9Z

GHS Hazard Statements

Aggregated GHS information provided by 1680 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

689-67-8
68228-05-7

Wikipedia

Geranylacetone

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

5,9-Undecadien-2-one, 6,10-dimethyl-: ACTIVE
5,9-Undecadien-2-one, 6,10-dimethyl-, (5E)-: ACTIVE
Undecadien-2-one, 6,10-dimethyl-: INACTIVE

Dates

Last modified: 08-16-2023

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